

sterigmatocystin antibody specificity validation

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Compound Focus: Sterigmatocystine

CAS No.: 10048-13-2

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Antibody Performance and Specificity Data

The table below summarizes validation data for various sterigmatocystin antibodies, including their types, key specificity characteristics, and performance in different assays.

Antibody Name / ID	Type	Specificity & Cross-Reactivity	Assay Application	Key Performance Data (IC ₅₀ or LOD)	Source / Reference
VerA 3 [1] [2]	Mouse Monoclonal	High affinity for STG; No cross-reactivity with AFB1, AFB2, AFG1, AFG2, AFM1 [1] [2]	icELISA	IC ₅₀ : Not explicitly stated; LODs: 0.06 ng/g (maize), 0.08 ng/g (wheat), 0.1 ng/g (peanuts) [1] [2]	Research Article (Li et al., 2014)
VerA 4 & VerA 6 [1] [2]	Mouse Monoclonal	High affinity for STG; No cross-reactivity with listed aflatoxins [1] [2]	icELISA	N/A (VerA 3 was the most sensitive) [1] [2]	Research Article (Li et al., 2014)

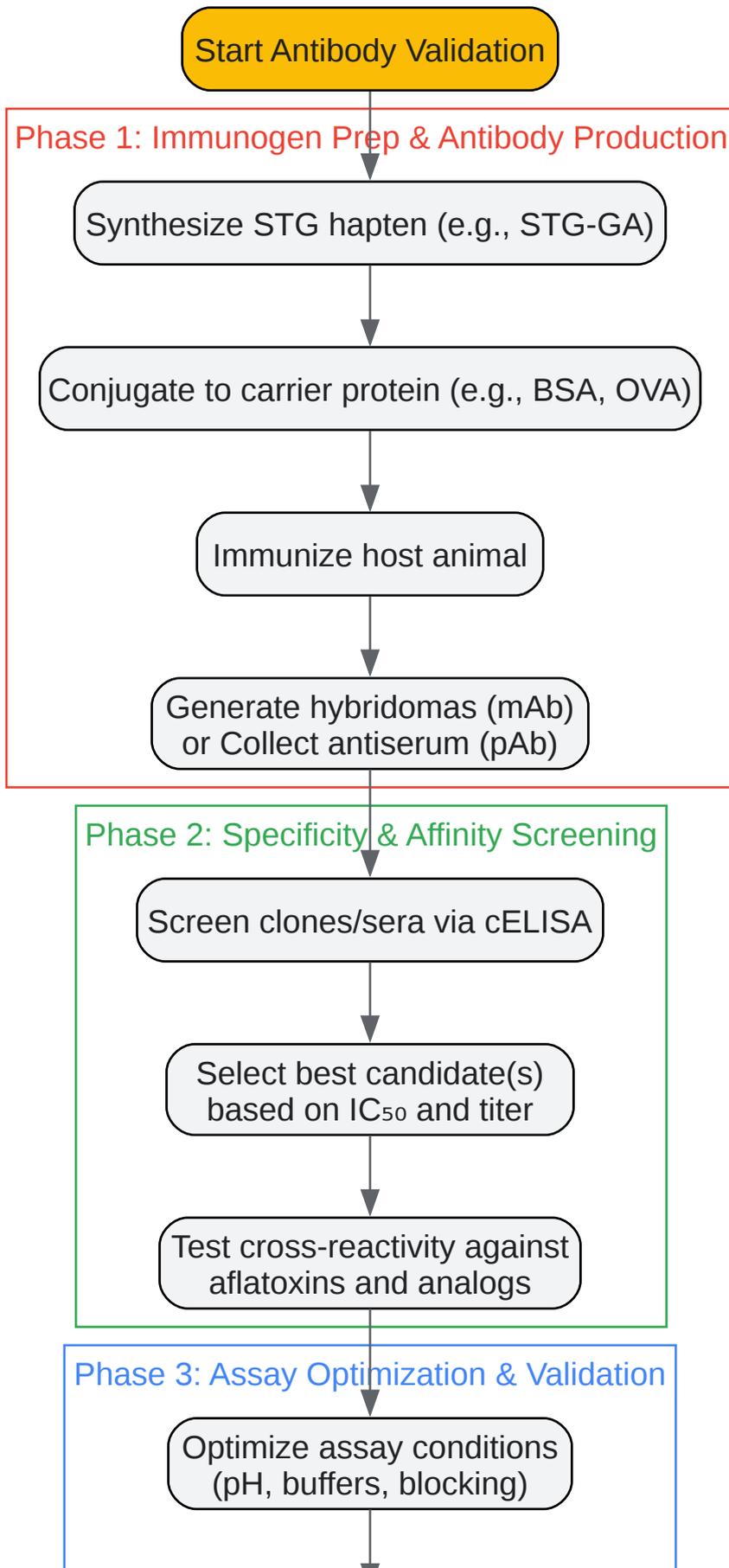
Antibody Name / ID	Type	Specificity & Cross-Reactivity	Assay Application	Key Performance Data (IC ₅₀ or LOD)	Source / Reference
MA5-49620 [3]	Mouse Monoclonal	Target: Sterigmatocystin (validation level not detailed in abstract)	IHC, ELISA, Lateral Flow	N/A	ThermoFisher (Commercial)
GMP-SMT-153-Ab-1 [4]	Mouse Monoclonal	Validated via competitive ELISA with STG hapten conjugates [4]	ELISA, LFIA, TRFIA	IC ₅₀ : 0.10 ppb (ng/mL) [4]	GeneMedi (Commercial)
GMP-SMT-153-Ab-2 [4]	Human Monoclonal	Validated via competitive ELISA with STG hapten conjugates [4]	ELISA, LFIA, TRFIA	IC ₅₀ : 0.10 ppb (ng/mL) [4]	GeneMedi (Commercial)
Polyclonal Antibody [5]	Rabbit Polyclonal	Very specific to STC; No cross-reactivity with analogue structures [5]	ciELISA	IC ₅₀ : 4.52 ± 0.81 ng/mL; LOD (IC ₁₀): 0.19 ± 0.04 ng/mL [5]	Research Article (2019)

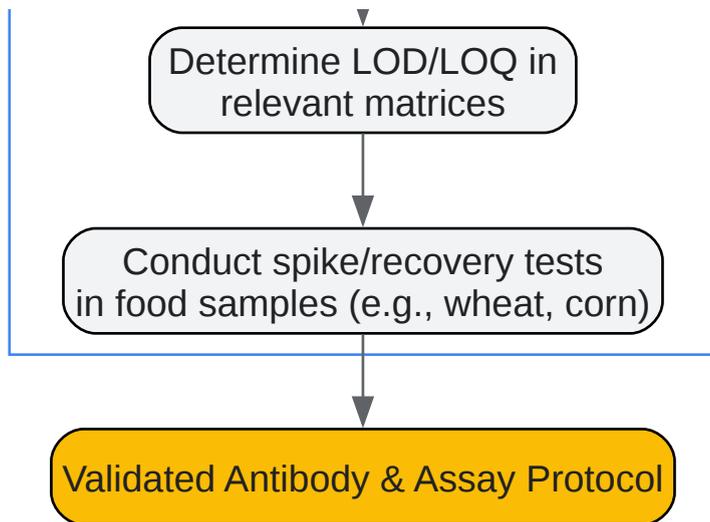
Experimental Validation Protocols

The specificity and sensitivity of sterigmatocystin antibodies are typically validated through a multi-step process, from immunogen preparation to assay optimization.

- **Immunogen Preparation:** A critical first step involves synthesizing sterigmatocystin derivatives (haptens) and conjugating them to carrier proteins like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) to induce an immune response [1] [2]. One common method involves reacting STG with glycolic acid in trifluoroacetic acid to create a derivative (STG-GA), which is then coupled to BSA using an active ester method with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) [1] [2].

- **Animal Immunization and Hybridoma Generation:** For monoclonal antibodies, mice are immunized with the STG-protein conjugate. Splenocytes from immunized mice are fused with SP2/0 myeloma cells, and hybridomas producing specific antibodies are selected using a semi-solid HAT medium and a two-step screening procedure with icELISA [1] [2].
- **Assay Development and Optimization:** The most common method for validating antibody specificity is the **competitive enzyme-linked immunosorbent assay (cELISA)**, particularly the indirect format (icELISA or ciELISA) [1] [5] [2]. Key parameters optimized include:
 - **Coating Antigen Concentration:** e.g., STG-GA-BSA at 0.5 µg/mL [2].
 - **Antibody Working Dilution:** e.g., 1:80,000 for the VerA 3 antibody [2].
 - **Buffer Conditions:** pH and ionic strength are fine-tuned for optimal performance [2].
- **Cross-Reactivity Testing:** Specificity is rigorously confirmed by testing the antibody against a panel of structurally similar mycotoxins (e.g., aflatoxins B1, B2, G1, G2, M1). The lack of significant cross-reactivity with these compounds is a key indicator of high specificity [1] [5] [2].
- **Method Validation with Real Samples:** Finally, the assay is validated by spiking STG into blank food matrices (e.g., wheat, corn, rice) to determine recovery rates, precision (inter- and intra-assay variations), and the limit of detection (LOD). Recovery rates between 80-110% with variations less than 10-15% are typically considered acceptable [1] [5] [6].





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Diagram of the core workflow for validating sterigmatocystin antibody specificity, covering immunogen preparation to final assay application.

Key Validation Insights

- **Monoclonal vs. Polyclonal:** Monoclonal antibodies (like VerA 3) offer defined specificity and unlimited supply, making them ideal for developing standardized, high-throughput screening assays [1] [2]. The cited polyclonal antibody also demonstrated high specificity with no cross-reactivity, offering a potential alternative [5].
- **Critical Parameters for Specificity:** The synthesis of a well-designed hapten-protein conjugate is foundational to generating specific antibodies. Furthermore, the **demonstrated lack of cross-reactivity with aflatoxins** is a crucial validation step, given STG's role as a biosynthetic precursor to AFB1 [1] [2].
- **Correlation with Reference Methods:** A strong validation includes correlating results with a reference method like HPLC-MS/MS. For example, recovery rates obtained with the VerA 3-based ELISA showed good agreement with HPLC-MS/MS data, confirming the immunoassay's accuracy [2].

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To cite this document: Smolecule. [sterigmatocystin antibody specificity validation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b543960#sterigmatocystin-antibody-specificity-validation]

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